molecular formula C11H11F3O3 B1398642 3-[3-Methoxy-5-(trifluoromethyl)phenyl]propionic acid CAS No. 881190-34-7

3-[3-Methoxy-5-(trifluoromethyl)phenyl]propionic acid

Cat. No.: B1398642
CAS No.: 881190-34-7
M. Wt: 248.2 g/mol
InChI Key: UBWCGDNNLZBGHQ-UHFFFAOYSA-N
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Description

3-[3-Methoxy-5-(trifluoromethyl)phenyl]propionic acid is a chemical building block of significant interest in medicinal chemistry and pharmacological research, primarily recognized for its role as a core structure in the development of Peroxisome Proliferator-Activated Receptor (PPAR) agonists . This compound features a propionic acid moiety linked to a meta-substituted phenyl ring containing a methoxy group and a trifluoromethyl group, a configuration known to be critical for binding to the PPAR ligand-binding domain. Researchers utilize this acid as a key intermediate in the synthesis of more complex molecules designed to modulate PPAR activity, which is a central pathway in regulating glucose and lipid metabolism. Its applications are therefore predominantly in the early-stage discovery of potential therapeutics for metabolic diseases such as type 2 diabetes, dyslipidemia, and non-alcoholic fatty liver disease (NAFLD). The presence of the trifluoromethyl group enhances metabolic stability and binding affinity, making it a valuable scaffold for structure-activity relationship (SAR) studies. This product is provided for research purposes only and is not intended for diagnostic or therapeutic use in humans or animals. Researchers can rely on its high purity and consistent quality for their synthetic and biological screening workflows.

Properties

IUPAC Name

3-[3-methoxy-5-(trifluoromethyl)phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F3O3/c1-17-9-5-7(2-3-10(15)16)4-8(6-9)11(12,13)14/h4-6H,2-3H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBWCGDNNLZBGHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(F)(F)F)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hydrogenation of m-Trifluoromethylcinnamic Acid Derivatives

One of the most documented methods involves catalytic hydrogenation of m-trifluoromethylcinnamic acid or its analogs to obtain the corresponding 3-(3-trifluoromethyl)propionic acid, which is closely related to the target compound.

Process Overview:

  • Starting Material: m-Trifluoromethylcinnamic acid or derivatives.
  • Catalyst: Palladium on carbon (Pd-C), typically 10% loading.
  • Solvents: Methanol, dehydrated ethanol, or tetrahydrofuran (THF).
  • Reaction Conditions:
    • Temperature: 15–30 °C (optimal 18–22 °C).
    • Hydrogen pressure: 0.01–0.04 MPa (preferably 0.02 MPa).
    • Reaction time: 12–20 hours depending on scale and solvent.
  • Post-Reaction Purification:
    • Crystallization from solvents such as sherwood oil, normal hexane, or hexanaphthene.
    • Cooling to −8 to −5 °C to induce crystallization.
    • Filtration and solvent removal by rotary evaporation.

Yields and Purity:

  • Yields typically range from 83% to 85%.
  • Purity is enhanced by crystallization, reducing impurities such as residual cinnamic acid derivatives to less than 0.1%.
  • Foreign matter content (impurities) is minimized to below 0.15% after purification.

Representative Data Table:

Parameter Condition Range Preferred Condition Outcome
Catalyst loading (Pd-C) 8–10 g per 100 g substrate 10 g Efficient hydrogenation
Solvent Methanol, THF, ethanol Methanol or THF Good solubility and reaction rate
Temperature (°C) 15–30 18–22 Optimal catalyst activity
Hydrogen pressure (MPa) 0.01–0.04 0.02 Effective hydrogenation
Reaction time (h) 12–20 16–20 Complete conversion
Crystallization solvent Sherwood oil, hexane, hexanaphthene Sherwood oil or hexane High purity product
Crystallization temperature (°C) −8 to −5 −8 to −5 Efficient solid formation
Yield (%) 83–85 ~84 High isolated yield
Impurity content (%) <0.15 <0.10 High purity

This method is scalable from gram to kilogram scale with consistent results and is environmentally favorable due to mild conditions and recyclable catalyst.

Grignard Reaction Route via Halo Benzotrifluoride

Another advanced synthetic route involves the preparation of trifluoromethyl-substituted phenyl propionic acid derivatives through a Grignard reagent intermediate derived from halo benzotrifluoride.

Key Steps:

  • Step 1: Formation of Grignard reagent by reacting an isomeric mixture of halo benzotrifluoride with magnesium metal in an organic solvent (e.g., ether or THF) in the presence of a catalyst such as iodine or ethylene dibromide.
  • Step 2: Reaction of the Grignard reagent with a ketene derivative in a hydrocarbon solvent (toluene, xylene, mesitylene) with a transition metal ligand-acid complex catalyst (e.g., Fe(AcAc)3, Ir(AcAc)3) to form an isomeric mixture of trifluoromethyl acetophenone derivatives.
  • Step 3: Conversion of the acetophenone derivatives to the target acid via hydroxylamine salt reaction, followed by purification.

Reaction Conditions:

  • Grignard formation at ambient temperature with controlled stirring.
  • Molar ratio of Grignard reagent to ketene: 1 : 0.95–1.25.
  • Hydroxylamine salt (chloride or sulfate) used for oxime formation.
  • Purification by recrystallization from cyclic saturated hydrocarbons (cyclopentane, cyclohexane).

Advantages:

  • High purity product (>99%).
  • Yield of oxime intermediate around 80–85%.
  • Avoids formation of unwanted isomers by careful control of starting material ratios (meta:para:ortho ~96:3:1).

Limitations:

  • Multi-step process requiring careful control of reaction conditions.
  • Use of organometallic reagents requires anhydrous and inert atmosphere conditions.
  • Some steps may require cryogenic temperatures or hazardous reagents in alternative methods, but the described process avoids these.

This method is particularly useful for producing high-purity intermediates for pharmaceuticals and agrochemicals and is adaptable for scale-up with appropriate engineering controls.

Summary Table of Preparation Methods

Method Starting Material(s) Key Reagents/Catalysts Solvents Conditions Summary Yield (%) Purity (%) Notes
Catalytic Hydrogenation m-Trifluoromethylcinnamic acid Pd-C (10%) Methanol, THF, ethanol 18–22 °C, 0.02 MPa H2, 12–20 h 83–85 >99 Scalable, mild conditions, high purity
Grignard Reagent Route Halo benzotrifluoride isomer mixture Mg, iodine catalyst, Fe(AcAc)3 Ether, toluene, xylene Ambient temp, inert atmosphere, multi-step ~80–85 >99 Multi-step, high purity, organometallic use
Michael Addition & Amide Formation Acrylic acid derivatives, aromatic thiols Triethylamine Ethanol, ethyl acetate Reflux or cold conditions, base catalyzed Variable High Related derivatives, adaptable synthesis

Chemical Reactions Analysis

Types of Reactions: 3-[3-Methoxy-5-(trifluoromethyl)phenyl]propionic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carboxylic acid group can be reduced to form an alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products:

    Oxidation: Formation of 3-[3-Hydroxy-5-(trifluoromethyl)phenyl]propionic acid.

    Reduction: Formation of 3-[3-Methoxy-5-(trifluoromethyl)phenyl]propanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

3-[3-Methoxy-5-(trifluoromethyl)phenyl]propionic acid serves as a crucial building block in organic synthesis. Its ability to undergo various chemical transformations, such as oxidation, reduction, and nucleophilic substitution, allows for the creation of more complex organic molecules.

Common Reactions:

  • Oxidation : Converts methoxy to hydroxyl groups.
  • Reduction : Converts carboxylic acid to alcohol.
  • Substitution : Trifluoromethyl group can participate in nucleophilic substitutions.

Biology

The compound has been investigated for its potential biological activities, particularly in anti-inflammatory and antimicrobial contexts. The trifluoromethyl group enhances lipophilicity, facilitating cellular membrane penetration and interaction with intracellular targets.

Biological Activities:

  • Anti-inflammatory Properties : Similar compounds have shown the ability to inhibit pro-inflammatory cytokines.
  • Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways.
  • Antimicrobial Activity : Some derivatives have demonstrated effectiveness against various bacterial strains.

Medicine

In medicinal chemistry, this compound is explored for therapeutic applications. Its unique structural features suggest potential uses in developing new pharmaceuticals targeting inflammatory diseases and infections.

Anti-inflammatory Effects

Research indicates that structurally similar compounds containing trifluoromethyl groups exhibit enhanced inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. This suggests that this compound could have similar effects.

Enzyme Interaction

Studies have shown that this compound can modulate the activity of cytochrome P450 enzymes, influencing drug metabolism rates. This interaction is crucial for understanding how it might affect pharmacokinetics in therapeutic contexts.

Industry Applications

The compound is also utilized in producing specialty chemicals with unique properties. Its structural characteristics make it valuable for synthesizing materials used in various industrial applications.

Mechanism of Action

The mechanism of action of 3-[3-Methoxy-5-(trifluoromethyl)phenyl]propionic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The methoxy group can participate in hydrogen bonding, influencing the compound’s binding affinity to various receptors and enzymes. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Key Properties:

  • Molecular Formula : C₁₁H₁₁F₃O₃
  • Molecular Weight : 248.2 g/mol (predicted) .
  • Density : 1.300 ± 0.06 g/cm³ (predicted) .
  • Boiling Point : 306.0 ± 42.0 °C (predicted) .
  • pKa : 4.63 ± 0.10 (predicted), indicating moderate acidity typical of propionic acid derivatives .
  • CAS Numbers: 1017779-11-1 and 881190-34-7 (discrepancies noted between sources).

Comparison with Similar Compounds

The structural analogs of 3-[3-Methoxy-5-(trifluoromethyl)phenyl]propionic acid differ in substituent type, position, and electronic effects. Below is a detailed comparison:

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Properties Applications References
This compound -OCH₃ (3), -CF₃ (5) C₁₁H₁₁F₃O₃ 248.2 pKa: 4.63; Density: 1.30 g/cm³ Pharmaceutical intermediates
3-(3-Chloro-5-(trifluoromethyl)phenyl)propanoic acid -Cl (3), -CF₃ (5) C₁₀H₈ClF₃O₂ 252.62 Higher lipophilicity due to -Cl Not specified
3-(3-Trifluoromethylphenyl)propionic acid -CF₃ (3) C₁₀H₉F₃O₂ 218.17 Simpler structure; lower boiling point Organic synthesis
3-[3-Methyl-5-(trifluoromethoxy)phenyl]propionic acid -CH₃ (3), -OCF₃ (5) C₁₁H₁₁F₃O₃ 248.2 -OCF₃ enhances metabolic stability Potential drug candidate
3-[2-Methoxy-5-(trifluoromethyl)phenyl]propionic acid -OCH₃ (2), -CF₃ (5) C₁₁H₁₁F₃O₃ 248.2 Altered steric effects due to ortho substitution Material science research

Key Observations:

Substituent Effects: Electron-Withdrawing Groups: The -CF₃ group enhances acidity and stability but reduces solubility. Replacement with -Cl (as in ) increases molecular weight and lipophilicity.

Biological Relevance :

  • The trifluoromethoxy (-OCF₃) group in improves metabolic stability compared to -CF₃, making it favorable for drug design.
  • The methyl group in and introduces steric bulk, which may affect pharmacokinetic properties.

Synthetic Accessibility :

  • Boronic acid intermediates (e.g., 3-methoxy-5-(trifluoromethyl)phenylboronic acid, CAS 871332-97-7 ) are critical for synthesizing these compounds via cross-coupling reactions.

Research Findings and Trends

  • Pharmaceutical Intermediates : Derivatives of this compound class are prominent in developing kinase inhibitors and anti-inflammatory agents due to their ability to modulate protein-ligand interactions .
  • Material Science : Fluorinated propionic acids are explored as building blocks for liquid crystals and polymers, leveraging their thermal stability and polarity .

Biological Activity

3-[3-Methoxy-5-(trifluoromethyl)phenyl]propionic acid is a compound of increasing interest in medicinal chemistry due to its unique structural features, which include both electron-donating (methoxy) and electron-withdrawing (trifluoromethyl) groups. This article reviews the biological activity of this compound, synthesizing findings from various studies and patents to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of this compound is C12H12F3O2. The presence of the trifluoromethyl group significantly influences the compound's reactivity and biological interactions. The methoxy group enhances solubility and can affect the compound's pharmacokinetic properties.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The trifluoromethyl group is known for enhancing binding affinities due to its strong electron-withdrawing nature, which can stabilize interactions with proteins.

Biological Activity

Research indicates that compounds with similar structural motifs exhibit a range of biological activities, including:

  • Anti-inflammatory properties : Studies have shown that related compounds can inhibit pro-inflammatory cytokines, suggesting potential use in inflammatory diseases.
  • Enzyme inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, potentially influencing drug metabolism.
  • Antimicrobial activity : Some derivatives have demonstrated effectiveness against bacterial strains, indicating potential applications in antibiotic development.

Case Studies

  • Anti-inflammatory Effects : A study on structurally similar compounds revealed that those containing a trifluoromethyl group exhibited enhanced inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response.
  • Enzyme Interaction : Research focusing on enzyme kinetics showed that this compound could modulate the activity of certain cytochrome P450 enzymes, affecting drug metabolism rates.

Data Table: Summary of Biological Activities

Activity TypeObservationsReferences
Anti-inflammatoryInhibition of COX enzymes
Enzyme inhibitionModulation of cytochrome P450 activity
AntimicrobialEfficacy against specific bacterial strains

Synthesis Methods

The synthesis of this compound typically involves several organic reactions, including:

  • Grignard Reaction : Utilizing 3-methoxybenzaldehyde and trifluoromethylbenzene.
  • Control Conditions : Careful regulation of temperature and solvents is essential to achieve high yields and purity.

Q & A

Q. What are the recommended synthetic routes for 3-[3-Methoxy-5-(trifluoromethyl)phenyl]propionic acid?

  • Methodological Answer: The compound can be synthesized via catalytic hydrogenation of its α,β-unsaturated precursor (e.g., cinnamic acid derivative) using palladium on charcoal under H₂ atmosphere . Alternative routes include Friedel-Crafts alkylation of 3-methoxy-5-(trifluoromethyl)benzene with propionic acid derivatives. Purification typically involves recrystallization from ethanol or chromatography to isolate isomers .

Q. What analytical techniques are critical for confirming the compound’s structural integrity?

  • Methodological Answer:
  • NMR Spectroscopy: ¹H and ¹³C NMR to verify substitution patterns (e.g., methoxy and trifluoromethyl groups) and aromatic proton coupling .
  • LC-MS: High-resolution mass spectrometry (HRMS) to confirm molecular weight (C₁₁H₁₁F₃O₃; theoretical MW: 248.08) and detect impurities .
  • FTIR: Identify functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹) .

Q. How should researchers address discrepancies in reported physicochemical properties (e.g., melting points)?

  • Methodological Answer: Variations may arise from purity, crystallinity, or measurement protocols. Cross-validate using:
  • Differential Scanning Calorimetry (DSC): For precise melting point determination.
  • HPLC Purity Checks: Ensure >98% purity (as per reagent-grade standards) .
  • Reference NIST Data: Compare spectral libraries for consistency .

Advanced Research Questions

Q. What strategies are effective for assessing environmental persistence due to the trifluoromethyl group?

  • Methodological Answer:
  • Environmental Simulation: Use OECD 308/309 guidelines to study biodegradation in water-sediment systems.
  • LC-MS/MS Quantification: Monitor degradation products (e.g., trifluoroacetic acid) with methods validated for perfluoroalkyl compounds .
  • Comparative Analysis: Benchmark against persistent perfluorinated acids (e.g., PFBS, PFOA) using partitioning coefficients (log Kow) .

Q. How can researchers resolve contradictions in metabolic or toxicity data across studies?

  • Methodological Answer:
  • In Vitro Hepatocyte Models: Assess hepatic clearance and metabolite profiles using LC-HRMS.
  • Dose-Response Studies: Standardize exposure concentrations (e.g., µM to mM ranges) to avoid non-linear effects.
  • Control for Isomer Contamination: Use chiral chromatography to rule out interference from structural analogs .

Q. What computational approaches support structure-activity relationship (SAR) studies for pharmacological applications?

  • Methodological Answer:
  • Molecular Docking: Use AutoDock Vina to predict binding affinities to targets like PPAR-γ or COX-2, leveraging PubChem’s 3D conformer data .
  • QSAR Modeling: Train models with descriptors (e.g., logP, polar surface area) from analogs (e.g., 3-(3,4,5-trimethoxyphenyl)propionic acid) .

Q. How to design experiments for detecting trace-level environmental contamination?

  • Methodological Answer:
  • Solid-Phase Extraction (SPE): Concentrate water samples using C18 cartridges.
  • Ion Pairing LC-MS/MS: Employ heptafluorobutyric acid (HFBA) as an ion-pairing agent to enhance sensitivity for trifluoromethylated analytes .
  • Quality Controls: Spike recovery tests with deuterated internal standards (e.g., d₃-trifluoromethyl analogs) .

Methodological Notes

  • Synthesis Optimization: Replace palladium catalysts with nickel for cost-effective hydrogenation without compromising yield .
  • Data Reproducibility: Archive raw spectral data (e.g., NMR FIDs, MS chromatograms) in public repositories like Zenodo for peer validation .
  • Ethical Compliance: Adhere to OECD guidelines for environmental testing and declare conflicts if using proprietary reagents (e.g., Thermo Scientific standards) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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3-[3-Methoxy-5-(trifluoromethyl)phenyl]propionic acid
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3-[3-Methoxy-5-(trifluoromethyl)phenyl]propionic acid

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